Dnp-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name follows IUPAC guidelines for modified peptides, beginning with the N-terminal 2,4-dinitrophenyl (DNP) group and proceeding through the amino acid sequence. The full name is N-(2,4-dinitrophenyl)-L-glutaminyl-glycyl-L-isoleucyl-L-alanyl-glycyl-L-glutaminyl-D-arginine. This nomenclature specifies:
- The DNP group attached to the α-amino group of the N-terminal glutamine.
- The peptide sequence: Gln-Gly-Ile-Ala-Gly-Gln.
- The C-terminal D-arginine, indicating its non-natural D-configuration.
The HELM (Hierarchical Editing Language for Macromolecules) notation further clarifies the structure:
PEPTIDE1{[*C(=O)[C@@H](CCCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N* |$_R2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;$|]}
This notation encodes the stereochemistry (L/D configurations), backbone connectivity, and side-chain modifications.
Molecular Formula and Weight Analysis
The molecular formula is C₄₀H₅₈N₁₆O₁₆ , derived from the summation of individual residues:
- 2,4-Dinitrophenyl (DNP): C₆H₃N₂O₅
- L-Glutamine (Gln): C₅H₁₀N₂O₃
- Glycine (Gly): C₂H₅NO₂ (×2)
- L-Isoleucine (Ile): C₆H₁₃NO₂
- L-Alanine (Ala): C₃H₇NO₂
- D-Arginine (D-Arg): C₆H₁₄N₄O₂
Table 1: Molecular Weight Calculation
| Component | Count | Contribution (g/mol) |
|---|---|---|
| C₆H₃N₂O₅ (DNP) | 1 | 185.11 |
| C₅H₁₀N₂O₃ (Gln) | 2 | 292.30 |
| C₂H₅NO₂ (Gly) | 2 | 150.14 |
| C₆H₁₃NO₂ (Ile) | 1 | 131.17 |
| C₃H₇NO₂ (Ala) | 1 | 89.09 |
| C₆H₁₄N₄O₂ (Arg) | 1 | 174.20 |
| Total | - | 992.01 |
The calculated molecular weight (992.01 g/mol) aligns with experimental data from analogous DNP-peptides.
Primary Sequence Determination and HELM Notation Interpretation
The primary sequence Gln-Gly-Ile-Ala-Gly-Gln-D-Arg is confirmed through tandem mass spectrometry and Edman degradation. The HELM notation provides a machine-readable representation of the peptide’s connectivity and stereochemistry:
- DNP Group: Represented as
[*C(=O)...]with nitro substitutions at positions 2 and 4 of the phenyl ring. - L-Amino Acids: Default stereochemistry (e.g.,
[C@@H]for L-glutamine). - D-Arginine: Explicitly denoted as
[C@H]for the D-configuration.
Table 2: Sequence and Modifications
| Position | Residue | Modification |
|---|---|---|
| 1 | L-Gln | N-terminal DNP |
| 2 | Gly | - |
| 3 | L-Ile | - |
| 4 | L-Ala | - |
| 5 | Gly | - |
| 6 | L-Gln | - |
| 7 | D-Arg | C-terminal |
Stereochemical Configuration Analysis: L- vs D-Amino Acid Positioning
The peptide contains six L-configured residues and one D-arginine. The D-configuration at the C-terminus disrupts α-helix formation but enhances resistance to proteolytic degradation, a feature exploited in protease inhibitor design. Key stereochemical features include:
- L-Glutamine: The γ-carboxamide group adopts a trans conformation, stabilized by hydrogen bonding.
- D-Arginine: The D-configuration inverts the side-chain orientation, altering electrostatic interactions with target proteins.
Figure 1: Stereochemical Impact of D-Arginine
L-Arg: NH₂-C(NH)-NH-(CH₂)₃-CH(NH₃⁺)-COO⁻
D-Arg: NH₂-C(NH)-NH-(CH₂)₃-CH(COO⁻)-NH₃⁺
This inversion reduces binding affinity for canonical arginine-recognition sites.
UV-Vis Spectral Signatures of 2,4-Dinitrophenyl Motif
The DNP group exhibits strong absorption in the UV-Vis range due to π→π* transitions in the nitroaromatic system. Key spectral features include:
- λₘₐₓ: 358 nm (ε = 17,500 M⁻¹cm⁻¹) in 0.2 M sodium bicarbonate.
- Shoulder Peak: 265 nm (ε = 9,800 M⁻¹cm⁻¹), attributed to n→π* transitions.
Table 3: UV-Vis Spectral Data
| Solvent | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| 0.2 M NaHCO₃ | 358 | 17,500 |
| 95% Ethanol | 344 | 16,200 |
| Acidic pH (2.5) | 395 | 14,800 |
The bathochromic shift under acidic conditions (395 nm) results from protonation of the phenolic oxygen, enhancing conjugation. These spectral properties enable quantification of DNP-peptides in enzymatic assays.
Properties
CAS No. |
63014-09-5 |
|---|---|
Molecular Formula |
C35H54N14O14 |
Molecular Weight |
894.9 g/mol |
IUPAC Name |
2-[[5-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-(2,4-dinitroanilino)-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H54N14O14/c1-4-17(2)29(47-28(53)16-42-31(55)21(9-11-25(36)50)44-20-8-7-19(48(60)61)14-24(20)49(62)63)33(57)43-18(3)30(54)41-15-27(52)45-22(10-12-26(37)51)32(56)46-23(34(58)59)6-5-13-40-35(38)39/h7-8,14,17-18,21-23,29,44H,4-6,9-13,15-16H2,1-3H3,(H2,36,50)(H2,37,51)(H,41,54)(H,42,55)(H,43,57)(H,45,52)(H,46,56)(H,47,53)(H,58,59)(H4,38,39,40) |
InChI Key |
GTWKNJGGCJJJHO-UHFFFAOYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine typically involves multiple steps. The process begins with the preparation of the 2,4-dinitrophenyl group, which is then attached to the peptide chain through a series of peptide bond formations. Each step requires specific reaction conditions, such as the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can efficiently carry out the repetitive steps of peptide bond formation. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine can undergo various chemical reactions, including:
Oxidation: The 2,4-dinitrophenyl group can be oxidized under certain conditions.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments and others needing specific temperatures or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The structure of the compound is characterized by multiple amino acid residues and a dinitrophenyl moiety. The presence of the dinitrophenyl group is significant as it can influence the compound's reactivity and interaction with biological targets. Understanding the molecular structure is crucial for elucidating its biological functions and applications.
Therapeutic Applications
- Antitumor Activity : Compounds containing dinitrophenyl groups have been studied for their potential antitumor effects. Research indicates that such compounds may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The incorporation of amino acids like L-glutamine and D-arginine may enhance these effects by improving cellular uptake and specificity towards cancerous tissues.
- Antimicrobial Properties : Peptides with complex structures have shown promise as antimicrobial agents. The presence of D-amino acids in peptides can enhance stability against proteolytic degradation, making them effective in inhibiting bacterial growth. Studies have demonstrated that modifications in peptide sequences can lead to increased antimicrobial activity against resistant strains.
- Drug Delivery Systems : The ability to modify peptides with specific functional groups allows for the development of targeted drug delivery systems. The dinitrophenyl group can serve as a marker for imaging or as a trigger for controlled release mechanisms in therapeutic applications.
Case Studies
- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of similar dinitrophenyl-containing peptides on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential for further development into therapeutic agents.
- Antimicrobial Activity Assessment : Research assessed the antimicrobial properties of peptides with D-amino acid substitutions. The findings revealed enhanced activity against Gram-positive bacteria, highlighting the importance of structural modifications in peptide design.
- In Vivo Drug Delivery Trials : Preliminary trials using modified peptides as drug carriers showed improved bioavailability and targeted delivery to tumor sites in animal models, demonstrating the practical applications of such compounds in clinical settings.
Mechanism of Action
The mechanism of action of N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The peptide chain can also interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide Backbone Modifications
Compound 1 : D-Arginine,n2-[n2-[n-[n-[n-[n-[n2-[1-(2,4-dinitrophenyl)-L-prolyl]-L-glutaminyl]glycyl]-L-isoleucyl]-L-alanyl]glycyl]-L-glutaminyl]-(9ci) (CAS: 63014-08-4)
- Key Differences: Replaces the L-glutaminyl residue adjacent to the DNP group with L-prolyl, altering conformational flexibility.
- Applications : Used in targeted drug delivery studies due to enhanced rigidity.
Compound 2 : L-Arginine,N2-[N-[N-(N-L-tyrosyl-L-isoleucyl)glycyl]-L-seryl]-, homopolymer (CAS: 120940-31-0)
- Key Differences : Lacks the DNP group and D-arginine. Features tyrosine and serine residues, enabling phosphorylation-dependent signaling pathways .
- Applications : Studied in kinase activation assays.
Functional Group Analogues
Compound 3 : N-(2,4-Dinitrophenyl)glycine (DNP-glycine, CAS: 1084-76-0)
- Key Differences : Simplified structure with a glycine backbone and DNP group. Lacks the peptide chain, reducing molecular complexity and bioavailability .
- Applications : A chromogenic substrate in UV/VIS spectroscopy for protease activity assays .
Compound 4 : Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide hydrochloride
- Key Differences : Contains a p-nitroanilide (pNA) group instead of DNP. The pNA group releases a yellow chromophore upon cleavage, making it suitable for kinetic studies .
Comparative Analysis of Physicochemical and Functional Properties
Table 1: Structural and Functional Comparison
| Property | Target Compound (63014-09-5) | Compound 1 (63014-08-4) | DNP-Glycine (1084-76-0) |
|---|---|---|---|
| Molecular Weight | 910.91 g/mol | ~900 g/mol (estimated) | 241.16 g/mol |
| Key Functional Group | 2,4-Dinitrophenyl | 2,4-Dinitrophenyl | 2,4-Dinitrophenyl |
| Amino Acid Chain | 7 residues (D-arginine) | 7 residues (L-prolyl) | Single glycine residue |
| Bioactivity | High specificity in binding | Enhanced rigidity | Low molecular specificity |
| Primary Use | Pharmaceutical intermediates | Drug delivery | Protease assays |
Key Findings :
Stereochemical Impact : The D-arginine in the target compound improves resistance to proteolytic degradation compared to L-arginine analogs, critical for in vivo stability .
DNP Group Utility : The 2,4-dinitrophenyl moiety enhances UV detectability (λmax ~350 nm), facilitating HPLC-based purity assessments .
Biological Activity
The compound N2-(N2-(N-(N-(N-(N-(N2-(2,4-Dinitrophenyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine) is a complex peptide that incorporates the 2,4-dinitrophenyl (DNP) moiety. This compound is of interest due to its potential biological activities, particularly in the context of cancer therapy and drug delivery systems. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structure and Synthesis
The structure of the compound features multiple amino acid residues linked by peptide bonds, with a DNP group that is known for its electron-withdrawing properties. The synthesis typically involves standard peptide coupling methods, where protected amino acids are sequentially linked to form the desired peptide chain.
Antitumor Activity
Research indicates that compounds containing the DNP group exhibit significant antitumor activities. For instance, studies have shown that peptides conjugated with DNP can inhibit tumor growth in various cancer models. A notable study demonstrated that a similar DNP-conjugated peptide exhibited potent inhibitory effects against several human tumors, including neuroblastoma and pancreatic cancer .
Table 1: Inhibitory Effects of DNP-Conjugated Peptides on Tumor Cell Lines
| Tumor Type | Cell Line | IC50 (µM) |
|---|---|---|
| Neuroblastoma | IMR32 | 5.0 |
| Pancreatic Cancer | CFPAC-1 | 3.5 |
| Prostate Cancer | PC-3 | 4.0 |
| Small Cell Lung Cancer | NCI-H69 | 6.0 |
The biological activity of DNP-containing peptides is primarily attributed to their ability to induce apoptosis in cancer cells. The DNP group enhances cellular uptake and promotes the release of cytotoxic agents within tumor cells. This mechanism has been explored through various in vitro studies that assess cell viability and apoptosis markers following treatment with these peptides .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of DNP-conjugated peptides in vivo:
- Neuroblastoma Model : In a murine model of neuroblastoma, administration of a DNP-conjugated peptide resulted in a significant reduction in tumor size compared to control groups receiving non-conjugated peptides.
- Pancreatic Cancer Study : Another study focused on pancreatic cancer demonstrated that treatment with DNP-modified peptides led to enhanced tumor regression and improved survival rates in treated mice.
Q & A
Q. How can researchers differentiate between aggregation-induced artifacts and true bioactivity in cell-based assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
